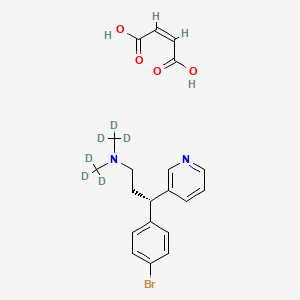

(S)-Brompheniramine-d6 (maleate)

Description

BenchChem offers high-quality (S)-Brompheniramine-d6 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Brompheniramine-d6 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23BrN2O4 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

(3S)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;5-3(6)1-2-4(7)8/h3-8,10,12,16H,9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1/i1D3,2D3; |

InChI Key |

VYQJTGFMCKAYQN-FJHMAUTRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Brompheniramine-d6 (maleate) chemical properties

An In-Depth Technical Guide to (S)-Brompheniramine-d6 (Maleate): Chemical Properties and Bioanalytical Applications

Executive Summary

(S)-Brompheniramine, widely known as dexbrompheniramine, is a highly potent first-generation alkylamine H1-receptor antagonist. In modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling, achieving high-fidelity quantification of this compound in complex biological matrices (e.g., plasma, serum, urine) is a critical regulatory requirement. (S)-Brompheniramine-d6 maleate serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays. By leveraging a hexadeuterated N,N-dimethyl moiety, this standard perfectly mirrors the physicochemical and chromatographic behavior of the unlabeled analyte while providing a distinct mass shift (+6 Da) for highly specific mass spectrometric detection[1].

This whitepaper details the structural properties, mechanistic rationale for its design, and validated bioanalytical protocols required to deploy (S)-Brompheniramine-d6 maleate in high-throughput LC-MS/MS workflows.

Physicochemical Profiling & Structural Rationale

The chemical architecture of (S)-Brompheniramine-d6 maleate is engineered for both analytical stability and optimal ionization.

Why the Maleate Salt? In its freebase form, (S)-brompheniramine is an oil that is susceptible to oxidative degradation and exhibits poor aqueous solubility. Converting it to the maleate salt (2Z)-2-butenedioate yields a highly stable, crystalline solid[1]. This salt form ensures precise gravimetric weighing during the preparation of stock solutions and prevents degradation during long-term storage at 2–8°C.

Why the d6-Dimethyl Label? The isotopic label is strategically placed on the terminal N,N-dimethyl group. The carbon-deuterium (C-D) bonds in this specific aliphatic environment are highly resistant to hydrogen-deuterium exchange (HDX) when exposed to protic solvents or biological matrices[2]. If the deuterium were placed on the aromatic rings, it could be susceptible to exchange or metabolic cleavage, compromising the integrity of the internal standard.

Table 1: Core Chemical Properties

| Property | Specification |

| Chemical Name | (S)-Brompheniramine-d6 Maleate |

| Synonyms | Dexbrompheniramine-d6 Maleate; Disomer-d6 Maleate |

| CAS Number | 2714486-18-5[1] |

| Molecular Formula | C₂₀H₁₇D₆BrN₂O₄ (C₁₆H₁₃D₆BrN₂ • C₄H₄O₄)[1] |

| Molecular Weight | 441.35 g/mol [1] |

| Monoisotopic Mass (Freebase) | 324.11 g/mol |

| Isotopic Purity | >99% |

| Storage Conditions | 2–8°C (Refrigerator), protected from light[1] |

Mechanistic Grounding: Isotope Dilution Mass Spectrometry

In LC-MS/MS bioanalysis, matrix effects—specifically ion suppression or enhancement caused by endogenous plasma phospholipids—can severely skew quantitative results. (S)-Brompheniramine-d6 maleate mitigates this through Isotope Dilution Mass Spectrometry (IDMS) .

Because the SIL-IS shares the exact lipophilicity and pKa of the target analyte, it co-elutes chromatographically. Any matrix component entering the electrospray ionization (ESI) source at that specific retention time will suppress the ionization of both the unlabeled drug and the d6-standard equally. By quantifying the ratio of the analyte peak area to the IS peak area, the system self-corrects for variations in extraction recovery and ionization efficiency.

Workflow of Isotope Dilution Mass Spectrometry using (S)-Brompheniramine-d6.

Validated Bioanalytical Protocol

To ensure a self-validating system, the following protocol utilizes Protein Precipitation (PPT), which provides a rapid, high-throughput extraction while relying on the d6-internal standard to compensate for the relatively dirty matrix extract compared to Solid Phase Extraction (SPE)[3].

Step-by-Step Methodology: Plasma Extraction & LC-MS/MS Analysis

Phase 1: Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 100 μL of human or animal plasma into a 1.5 mL microcentrifuge tube[3].

-

IS Spiking: Add 25 μL of the internal standard working solution (20 ng/mL (S)-Brompheniramine-d6 maleate in 50% methanol)[3]. Causality: Spiking early ensures the IS is subjected to the exact same protein-binding and extraction dynamics as the endogenous analyte.

-

Precipitation: Add 300 μL of ice-cold acetonitrile to denature plasma proteins[3].

-

Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding complexes.

-

Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Dilution: Transfer 100 μL of the clear supernatant into an autosampler vial and dilute with 400 μL of 0.1% formic acid in water[3]. Causality: Diluting the highly organic supernatant with an aqueous buffer improves the peak shape and prevents "solvent breakthrough" during reversed-phase LC injection.

Phase 2: LC-MS/MS Parameters

-

Ionization Mode: Positive Ion Electrospray (ESI+)[3].

-

Precursor to Product Ion Transitions (MRM):

-

Unlabeled (S)-Brompheniramine: m/z 319.1 → m/z 274.1 (Loss of dimethylamine)[4].

-

Labeled (S)-Brompheniramine-d6: m/z 325.1 → m/z 274.1 (The +6 Da shift is on the lost dimethylamine group, leaving the identical product ion).

-

-

Calibration Range: 0.05 to 20 ng/mL[3].

-

System Suitability: Inter-day and intra-day precision (CV) must remain ≤15%, with accuracy between 85% and 115%[3].

Step-by-step protein precipitation extraction protocol for plasma samples.

Pharmacokinetics & Clinical Relevance

The deployment of (S)-Brompheniramine-d6 maleate in clinical mass spectrometry has enabled highly granular pharmacokinetic mapping, particularly in pediatric and specialized populations. By achieving Lower Limits of Quantification (LLOQ) as low as 0.05 ng/mL[3], researchers can accurately track the terminal elimination phase of the drug.

In recent pediatric PK studies, this exact bioanalytical methodology was utilized to demonstrate that the maximum plasma concentration (

References

-

Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years Source: Ovid / Journal of Clinical Pharmacology URL:[Link]

-

Bioavailability assessment of a brompheniramine taste-masked pediatric formulation in a juvenile porcine model Source: National Institutes of Health (NIH) URL:[Link]

-

(S)-Brompheniramine-d6 Maleate (CAS No: 2714486-18-5) Properties and Specifications Source: Pharmaffiliates URL:[Link]

Sources

A Comprehensive Technical Guide to the Certificate of Analysis for (S)-Brompheniramine-d6 (maleate)

Introduction

(S)-Brompheniramine is the chirally active S-enantiomer of the first-generation antihistamine, Brompheniramine. In modern pharmaceutical research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest degree of accuracy in mass spectrometry-based quantification. (S)-Brompheniramine-d6 (maleate), where six specific hydrogen atoms have been replaced by their heavier, stable isotope deuterium, serves this exact purpose. Its near-identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass shift, make it the gold standard for internal standardization.

The utility of such a critical reagent is, however, entirely dependent on its quality. Researchers, scientists, and drug development professionals must have absolute confidence in the identity, purity, potency, and isotopic integrity of their reference standard. This confidence is formally conveyed through the Certificate of Analysis (CoA), a document that provides a comprehensive summary of a specific batch's quality control testing.

This guide provides an in-depth technical examination of the analytical methodologies and scientific principles that underpin a robust CoA for (S)-Brompheniramine-d6 (maleate). It moves beyond a simple list of tests to explain the causality behind experimental choices, empowering the end-user to critically evaluate and fully comprehend the quality of their reference material.

Section 1: The Anatomy and Workflow of a Certificate of Analysis

A Certificate of Analysis is the culmination of a rigorous, multi-step quality control process. It is not merely a data sheet but a declaration of a material's compliance with pre-defined specifications, validated through orthogonal analytical techniques.[1][2] The process begins with receipt of a material batch and proceeds through a series of tests designed to confirm its structure and quantify its purity and other critical attributes.

Caption: High-level workflow from batch receipt to final release.

A typical CoA for a reference standard is structured to provide clear traceability and comprehensive analytical results.[2][3]

| Section | Content | Purpose |

| Header Information | Supplier Name, Product Name, Product Code, Batch/Lot Number, Date of Issue. | Provides unequivocal identification of the material and document traceability. |

| Physical & Chemical Data | Chemical Formula, Molecular Weight, CAS Number, Physical Appearance. | Basic chemical identifiers and physical description. |

| Analytical Results | A detailed list of tests performed, methods used, acceptance criteria (specifications), and the actual results for the batch. | The core of the CoA, providing quantitative evidence of the material's quality.[4] |

| Certifications & Signatures | A statement of compliance and the signature of an authorized Quality Assurance (QA) professional. | Formal declaration that the material meets the required standards.[2] |

Section 2: Definitive Identification of (S)-Brompheniramine-d6 (maleate)

The first and most fundamental requirement is to confirm that the material is, without ambiguity, the correct chemical entity. For a complex molecule like (S)-Brompheniramine-d6, a single technique is insufficient. A combination of spectroscopic methods is employed to confirm the carbon-hydrogen framework, the precise molecular mass, and the molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled in its ability to elucidate the precise chemical structure of a molecule. It provides atom-level information about the connectivity and chemical environment of nuclei such as protons (¹H), carbon-13 (¹³C), and deuterium (²H).

-

¹H-NMR (Proton NMR): This technique confirms the overall structure. The resulting spectrum for (S)-Brompheniramine-d6 should be consistent with that of non-deuterated (S)-Brompheniramine, with one critical difference: the signals corresponding to the six deuterated positions will be absent or significantly diminished in integration. This absence is a primary confirmation of successful isotopic labeling.[5][6]

-

²H-NMR (Deuterium NMR): While ¹H-NMR confirms the absence of protons, ²H-NMR directly observes the deuterium nuclei, confirming their presence at the specific, intended locations on the molecule.[7][8] This provides definitive proof of the labeling scheme.

Experimental Protocol: ¹H-NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the (S)-Brompheniramine-d6 (maleate) standard and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d6, DMSO-d6). The choice of solvent is critical to avoid interfering signals.[9]

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used.

-

Data Acquisition: Acquire the spectrum, ensuring an adequate signal-to-noise ratio is achieved.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected.

-

Interpretation: The chemical shifts, splitting patterns (multiplicity), and integration values of all signals are analyzed and compared against the known structure of Brompheniramine to confirm structural integrity.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of ions, providing two crucial pieces of information for this molecule: the exact molecular weight and the distribution of isotopic masses. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to confirm the elemental composition.[10][11]

For (S)-Brompheniramine-d6, the expected molecular ion peak will be 6 mass units higher than its non-deuterated counterpart. Furthermore, HRMS allows for the detailed analysis of the isotopic cluster, which is used to calculate the isotopic enrichment (see Section 4.2).

Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A short chromatographic run is used to separate the analyte from any non-volatile impurities.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode, which will protonate the molecule to form the [M+H]⁺ ion.

-

Mass Analysis: Acquire full-scan mass spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Interpretation: The measured mass of the most abundant peak in the molecular ion cluster is compared to the theoretical exact mass of C₁₆H₁₄D₆BrN₂. The difference should be within a narrow tolerance (typically < 5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds.[12][13] While NMR and MS provide structural and mass information, FTIR confirms the presence of key functional groups (e.g., C-Br, aromatic C-H, C-N). The spectrum is compared to a well-characterized reference standard to confirm identity.[14][15]

Section 3: Quantifying Purity: Chemical and Stereochemical Integrity

Purity assessment is a multi-faceted endeavor. For (S)-Brompheniramine-d6, we must answer two distinct questions:

-

What is the level of non-brompheniramine related chemical impurities?

-

What is the level of the unwanted (R)-enantiomer?

Caption: Decision logic for comprehensive purity analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for separating and quantifying impurities in pharmaceutical compounds. A reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is highly effective for separating brompheniramine from potential process impurities or degradants.[16][17] The area of each impurity peak is measured relative to the main peak area to calculate the purity, often reported as "area %". Method validation is performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[18][19][20]

Experimental Protocol: Reverse-Phase HPLC for Chemical Purity

-

System Preparation: The HPLC system is configured according to a validated method, specifying the column, mobile phases, flow rate, and detector wavelength (e.g., 260 nm).[21] All procedures must adhere to standards outlined in pharmacopeias like USP General Chapter <621>.[22][23]

-

System Suitability Test (SST): Before sample analysis, a standard solution is injected to verify that the chromatographic system is performing adequately. Key SST parameters include peak symmetry (tailing factor), resolution between closely eluting peaks, and injection precision.

-

Sample Preparation: An accurately weighed sample is dissolved in a suitable diluent to a known concentration (e.g., 1.0 mg/mL).

-

Analysis: The sample solution is injected into the HPLC system.

-

Data Processing: The resulting chromatogram is integrated to determine the peak area of (S)-Brompheniramine-d6 and all impurity peaks.

-

Calculation: Purity is calculated by dividing the main peak area by the total area of all peaks and multiplying by 100.

Table of Typical Purity Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC (UV, 260 nm) | ≥ 98.0% |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% (S)-enantiomer |

Enantiomeric Purity by Chiral HPLC

Causality: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard HPLC. To separate the (S)- and (R)-enantiomers of brompheniramine, a chiral stationary phase (CSP) is required.[24] These columns contain a chiral selector that interacts differently with each enantiomer, causing one to be retained longer than the other, thus achieving separation.[25][26] This analysis is critical to confirm that the material is predominantly the desired (S)-enantiomer.

Section 4: Determining Potency and Isotopic Distribution

Beyond purity, it is essential to determine the amount of the active moiety (assay or potency) and to confirm the isotopic enrichment, which validates its function as a d6-standard.

Assay by HPLC (vs. Primary Standard)

Causality: The assay determines the mass content of the (S)-Brompheniramine-d6 moiety in the material. It accounts for the presence of impurities and the maleate counter-ion. The most common approach is to use the same HPLC method as for purity but to perform the analysis against a primary reference standard that has a certified, known potency.[27][28] The response (peak area) of the sample is directly compared to the response of the primary standard.

Isotopic Enrichment by Mass Spectrometry

Causality: Isotopic enrichment defines the percentage of the material that contains the desired number of deuterium atoms (d6). This is a critical parameter for an internal standard, as low enrichment can lead to interference with the analyte being measured.[29] High-resolution mass spectrometry is used to resolve the isotopic peaks (d0, d1, d2...d6) and calculate their relative abundances.[10][11][30]

Table of Isotopic Distribution Results (Example)

| Isotopic Species | Relative Abundance (%) | Specification |

| d0 (unlabeled) | < 0.1 | Report Value |

| d1 - d4 | < 0.1 | Report Value |

| d5 | 0.5 | Report Value |

| d6 | 99.4 | ≥ 98% |

Section 5: Analysis of Residuals and Physical Properties

Water Content by Karl Fischer Titration

Causality: The presence of water can affect the stability of a reference material and, more importantly, leads to inaccurate weighing if not accounted for. The Karl Fischer (KF) titration is the gold-standard method for water determination in pharmaceuticals because it is specific to water and is not affected by other volatile substances, unlike the "Loss on Drying" method.[31][32] For highly pure, low-moisture materials, coulometric KF is preferred due to its high sensitivity for trace amounts of water.[33][34][35]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Preparation: The KF titrator's vessel is filled with a specialized reagent, and the instrument is allowed to self-titrate to a dry, stable endpoint (low drift).

-

Sample Introduction: A precisely weighed amount of the (S)-Brompheniramine-d6 (maleate) sample is introduced directly into the titration vessel.

-

Titration: The instrument electrochemically generates iodine, which reacts stoichiometrically with the water from the sample.

-

Endpoint Detection: An electrode detects the presence of excess iodine, signaling the end of the titration.

-

Calculation: Based on the total charge required to generate the iodine (Faraday's law) and the sample weight, the instrument automatically calculates the water content, typically expressed as a weight percentage (% w/w).[34]

Conclusion

The Certificate of Analysis for a high-purity, isotopically labeled, chiral reference standard like (S)-Brompheniramine-d6 (maleate) is a testament to rigorous analytical science. It provides researchers with the necessary assurance that the material is fit for its intended purpose in demanding, regulated bioanalytical applications. Each test, from structural confirmation by NMR and MS to the quantification of chemical, chiral, and isotopic purity by chromatography and the determination of water content by Karl Fischer titration, serves a specific and critical function. By understanding the scientific principles and causality behind these analyses, scientists and drug development professionals can use these vital reagents with the utmost confidence, ensuring the integrity and validity of their research data.

References

-

Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]

-

Apex Instrument. (2025, December 6). FT-IR Spectroscopy for Raw Material Identification Guide. Available at: [Link]

-

Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]

-

Kaplan Scientific. (2026, January 7). Raw Material ID with FTIR Raman & NIR in Pharma. Available at: [Link]

-

Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Available at: [Link]

-

Royal Society of Chemistry. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

-

Element Lab Solutions. USP 621 Changes. Available at: [Link]

-

Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Brompheniramine. Available at: [Link]

-

National Center for Biotechnology Information (NCBI) - NIH. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

RSC Publishing. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Available at: [Link]

-

Isotec. applications of quantitative d-nmr in analysis of deuterium enriched compounds. Available at: [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]

-

International Council for Harmonisation (ICH). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

-

PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Available at: [Link]

-

ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]

-

Honeywell. Determination of Water Content in Lyophilisates Using Karl Fischer Titration. Available at: [Link]

-

Canadian Science Publishing. Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Available at: [Link]

-

Edinburgh Analytical. (2025, May 19). API Identification Using FTIR Spectroscopy. Available at: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

-

European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Magritek. (2023, September 8). Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Available at: [Link]

-

Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

-

SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]

-

PharmaRegulatory.in. (2025, December 19). Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. Available at: [Link]

-

ResearchGate. (2026, February 18). (PDF) Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

Finbyz Tech. (2024, April 9). Certificate of Analysis (CoA): Definition & Key Requirements for 2025. Available at: [Link]

-

ResearchGate. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Available at: [Link]

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

-

Pharmaceutical Technology. (2023, August 1). FDA Releases Guidance on Standards Related to Pharmaceutical Quality. Available at: [Link]

-

LabAlley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). Available at: [Link]

-

World Health Organization (WHO). Annex 4. Available at: [Link]

-

ResearchGate. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography | Request PDF. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

-

MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Available at: [Link]

-

PubMed. (2000, April 14). Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. Available at: [Link]

-

CONICET. (2013, September 2). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND. Available at: [Link]

-

American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

Sources

- 1. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 2. Certificate of Analysis in 2024:Definition & Key Requirement [finbyz.tech]

- 3. cdn.who.int [cdn.who.int]

- 4. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

- 5. isotope.com [isotope.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 9. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research – SYNMR [synmr.in]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. apexinstrument.me [apexinstrument.me]

- 13. agilent.com [agilent.com]

- 14. Raw Material ID with FTIR Raman & NIR in Pharma | Kaplan Scientific [kaplanscientific.nl]

- 15. edinburghanalytical.com [edinburghanalytical.com]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. researchgate.net [researchgate.net]

- 22. usp.org [usp.org]

- 23. agilent.com [agilent.com]

- 24. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 25. researchgate.net [researchgate.net]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. documents.lgcstandards.com [documents.lgcstandards.com]

- 28. mriglobal.org [mriglobal.org]

- 29. resolvemass.ca [resolvemass.ca]

- 30. researchgate.net [researchgate.net]

- 31. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 32. mt.com [mt.com]

- 33. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 34. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. merckmillipore.com [merckmillipore.com]

(S)-Brompheniramine-d6 (maleate) for use in metabolic studies

Whitepaper: The Strategic Application of (S)-Brompheniramine-d6 Maleate in Advanced Metabolic and Pharmacokinetic Studies

Executive Summary

(S)-Brompheniramine, the dextrorotatory isomer of brompheniramine (dexbrompheniramine), is a potent first-generation H1-receptor antagonist widely utilized for its antihistaminic properties[1]. In clinical pharmacology, mapping the precise metabolic clearance and pharmacokinetic (PK) profile of this compound is critical for evaluating drug-drug interactions and patient safety. The integration of stable heavy isotopes—specifically via (S)-Brompheniramine-d6 maleate—has revolutionized the bioanalytical quantification of this drug[2]. This technical guide provides an authoritative framework for utilizing this fully deuterated standard in metabolic studies, detailing the mechanistic causality behind experimental protocols and presenting self-validating LC-MS/MS workflows.

Mechanistic Rationale for Deuteration in Metabolic Studies

The metabolic clearance of (S)-brompheniramine is predominantly hepatic, mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a primary role[1]. The dominant biotransformation pathway is sequential N-demethylation, which yields active and inactive metabolites, namely monodesmethylbrompheniramine and didesmethylbrompheniramine[3].

(S)-Brompheniramine-d6 Maleate is engineered with six deuterium atoms replacing the hydrogen atoms on the terminal N,N-dimethyl group. This structural modification serves two distinct strategic purposes in metabolic research:

-

Bioanalytical Specificity (The +6 Da Mass Shift): In LC-MS/MS quantification, a mass shift of +6 Da is mathematically optimal. It completely bypasses the natural isotopic envelope (M+1, M+2, M+3) of the unlabeled parent drug, ensuring zero isotopic cross-talk in the mass spectrometer's collision cell.

-

Kinetic Isotope Effect (KIE) Investigations: Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, placing deuterium directly at the site of CYP-mediated metabolism (the N-methyl groups) can alter the rate of N-demethylation[2]. This allows researchers to probe transition-state kinetics and potentially redirect metabolic pathways to reduce toxicities[2].

The maleate salt form is explicitly selected for these studies because it dramatically enhances the compound's aqueous solubility[4]. This ensures homogeneous distribution within biological matrices (such as plasma or liver microsomes) and prevents localized precipitation that could artificially skew kinetic clearance data.

Visualizing the Metabolic Pathway

Figure 1: Sequential hepatic N-demethylation of (S)-brompheniramine via CYP450 enzymes.

Quantitative Data Summaries

To establish a robust analytical framework, researchers must reference the baseline physicochemical and pharmacokinetic parameters of the analyte.

Table 1: Physicochemical & Analytical Parameters of the Internal Standard

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | (S)-Brompheniramine-d6 Maleate | [5] |

| CAS Number | 2714486-18-5 | [4] |

| Molecular Formula | C₂₀H₁₇D₆BrN₂O₄ | [5] |

| Molecular Weight | 441.35 g/mol | [5] |

| Target Application | Internal Standard for LC-MS/MS; Antihistaminic studies |[4] |

Table 2: Pharmacokinetic Parameters of Brompheniramine (Healthy Adults)

| PK Parameter | Mean Value ± SD | Clinical Significance | Reference |

|---|---|---|---|

| Elimination Half-Life (t₁/₂) | 24.9 ± 9.3 hours | Indicates prolonged systemic exposure and sustained H1 antagonism. | [6] |

| Clearance Rate (Cl) | 6.0 ± 2.3 mL/min/kg | Reflects steady hepatic metabolism and renal elimination. | [6] |

| Volume of Distribution (Vd) | 11.7 ± 3.1 L/kg | High Vd indicates extensive tissue distribution, crossing the blood-brain barrier. | [6] |

| Primary Excretion Route | Renal (~40% within 72h) | Both unchanged drug and desmethyl metabolites are excreted in urine. |[3] |

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

The following protocol details the extraction and quantification of (S)-brompheniramine from human plasma using (S)-Brompheniramine-d6 maleate as the internal standard (IS). This methodology relies on Protein Precipitation (PPT) and is designed as a self-validating system to ensure absolute data integrity[7].

Step-by-Step Methodology & Causality

-

Matrix Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

-

Causality: A 100 µL volume provides sufficient endogenous analyte to reach low-end quantification limits (e.g., 0.050 ng/mL) while conserving valuable clinical samples[7].

-

-

Internal Standard Spiking: Add 25 µL of the IS working solution (20 ng/mL (S)-Brompheniramine-d6 maleate in 50% methanol)[7].

-

Causality: Spiking the IS before any extraction steps is critical. It guarantees that the deuterated standard undergoes the exact same matrix suppression, protein binding, and extraction losses as the endogenous analyte, creating a mathematically self-correcting ratio for quantification.

-

-

Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile to the sample[7].

-

Causality: Brompheniramine binds extensively to plasma proteins[1]. Acetonitrile rapidly denatures these proteins, breaking the drug-protein bonds and releasing the analyte into the organic phase, achieving simultaneous sample cleanup and extraction.

-

-

Phase Separation: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Causality: High-speed centrifugation forces the denatured protein matrix into a solid pellet at the bottom of the tube, allowing for the clean recovery of the drug-rich organic supernatant.

-

-

Aqueous Dilution for Injection: Transfer 100 µL of the supernatant into an autosampler vial and dilute with 400 µL of 0.1% formic acid in water[7].

-

Causality: Injecting high-organic extracts directly into a reverse-phase LC system causes the "solvent effect," leading to severe peak broadening. Diluting the extract with an aqueous buffer matches the initial mobile phase conditions of the LC gradient, focusing the analyte band tightly on the column head for sharp peak resolution[7].

-

-

System Validation: Every analytical batch must include a "Blank" (matrix only) and a "Zero" (matrix + IS only).

-

Causality: This self-validates the assay by proving the absence of endogenous plasma interference (Blank) and confirming that the d6-IS does not contain unlabeled impurities that could cause false positives (Zero).

-

Visualizing the Analytical Workflow

Figure 2: Self-validating LC-MS/MS extraction workflow using (S)-brompheniramine-d6 IS.

Conclusion

The deployment of (S)-Brompheniramine-d6 maleate is indispensable for modern metabolic and pharmacokinetic profiling of antihistamines. By leveraging the +6 Da mass shift and the kinetic stability of deuterium-carbon bonds, researchers can achieve unparalleled bioanalytical sensitivity and gain profound mechanistic insights into CYP450-mediated N-demethylation pathways. Adhering to the self-validating extraction protocols outlined in this guide ensures that pharmacokinetic data remains robust, reproducible, and scientifically authoritative.

References

-

medtigo.com - dexbrompheniramine and phenylephrine. Available at:[Link][1]

-

pharmaffiliates.com - CAS No : 2714486-18-5 | Product Name : (S)-Brompheniramine-d6 Maleate. Available at:[Link][4]

-

ovid.com - Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration. Available at:[Link][7]

-

nih.gov (PubMed) - The pharmacokinetics and antihistaminic effects of brompheniramine. Available at: [Link][6]

-

nih.gov (PubMed) - Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Available at:[Link][2]

-

nih.gov (PubChem) - Brompheniramine | CID 6834. Available at:[Link][3]

Sources

- 1. dexbrompheniramine and phenylephrine | medtigo [medtigo.com]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

What is (S)-Brompheniramine-d6 (maleate)?

An In-depth Technical Guide to (S)-Brompheniramine-d6 (maleate)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of (S)-Brompheniramine-d6 (maleate), a deuterated, isotopically labeled form of the active S-enantiomer of the first-generation antihistamine, Brompheniramine. The primary application of this compound is as an internal standard for quantitative bioanalysis by mass spectrometry. Its design, leveraging the principles of isotope dilution, makes it an indispensable tool for achieving the highest levels of accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This document details the fundamental properties of (S)-Brompheniramine, the critical role of deuterium labeling, and provides a practical, field-proven protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Part 1: The Core Compound - (S)-Brompheniramine

Chemical Properties and Stereochemistry

Brompheniramine is an alkylamine-derivative antihistamine belonging to the propylamine class.[1][2] It possesses a chiral center, existing as a racemic mixture of two stereoisomers. The pharmacologically active form is the dextrorotatory S-enantiomer, (S)-Brompheniramine, also known as dexbrompheniramine.[3][4] The S-isomer is reported to be significantly more potent than its levo-isomer counterpart.[3] The maleate salt form enhances the compound's stability and aqueous solubility, making it suitable for pharmaceutical formulations and as a reference standard.[1][5]

(S)-Brompheniramine-d6 (maleate) is the stable-isotope labeled analog of dexbrompheniramine maleate, where six hydrogen atoms on the N,N-dimethyl group have been replaced with deuterium.[6][7]

| Property | Value | Source |

| Chemical Name | (γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate | [6] |

| CAS Number | 2714486-18-5 | [6] |

| Molecular Formula | C₂₀H₁₇D₆BrN₂O₄ | [6] |

| Molecular Weight | 441.35 g/mol | [6] |

| Unlabeled MW | 319.24 g/mol (base) | [8] |

| pKa | 3.59, 9.12 | [1] |

| Appearance | White crystalline powder | [1] |

| Storage | 2-8°C, protected from light | [5][6] |

Mechanism of Action: H₁ Receptor Inverse Agonism

(S)-Brompheniramine exerts its therapeutic effects by acting on histamine H₁ receptors.[9][10] These receptors are G-protein-coupled receptors (GPCRs) that exist in an equilibrium between an inactive (R) and an active (R) conformation. Histamine, when released from mast cells or basophils during an allergic response, acts as an agonist by binding to and stabilizing the active R state.[11][12] This triggers a downstream signaling cascade leading to the classic symptoms of allergy: vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation.[12][13]

Contrary to earlier beliefs that they were simple antagonists, most first-generation antihistamines, including Brompheniramine, are now understood to be inverse agonists .[11][13] They preferentially bind to and stabilize the inactive conformation of the H₁ receptor, shifting the equilibrium away from the active state.[11] This not only blocks histamine from binding but also reduces the receptor's basal, constitutive activity that may be present even in the absence of histamine.[11] This mechanism effectively suppresses the allergic response.[9]

Caption: Mechanism of (S)-Brompheniramine as an H1 receptor inverse agonist.

Pharmacokinetics and Metabolism

Brompheniramine is well-absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 3-5 hours.[14][15] It has a large volume of distribution and a notably long elimination half-life of approximately 25 hours.[14][15][16] Metabolism occurs primarily in the liver via the cytochrome P450 enzyme system, and elimination is mainly through urinary excretion of its metabolites.[14][16][17]

Part 2: The Isotopic Label - The Power of Deuterium

The Gold Standard: Isotope Dilution Mass Spectrometry

The fundamental purpose of (S)-Brompheniramine-d6 is to serve as a "heavy" labeled internal standard (IS) for quantitative analysis.[6] The governing principle is Isotope Dilution Mass Spectrometry (IDMS), which is widely regarded as the gold standard for quantification.[18] In this technique, a known quantity of the deuterated IS is added ("spiked") into a sample at the very beginning of the analytical workflow.[18]

Because the deuterated standard is chemically almost identical to the non-deuterated analyte of interest, it behaves the same way throughout the entire process.[19][20] Any loss of compound during sample extraction, variability in instrument injection volume, or fluctuations in ionization efficiency (ion suppression/enhancement) in the mass spectrometer will affect both the analyte and the IS to the same degree.[18][21] The mass spectrometer can easily differentiate the two based on their mass difference.[20] Consequently, the ratio of the analyte's signal to the IS's signal remains constant and directly proportional to the analyte's concentration, yielding highly accurate and precise results.[18]

Advantages of Deuterium Labeling

-

Co-elution: The analyte and the d6-IS have virtually identical chromatographic retention times, ensuring they experience the same matrix effects at the same moment.[19]

-

Correction for Matrix Effects: Ion suppression or enhancement caused by co-eluting components from a complex biological matrix (like plasma or urine) is effectively normalized.[21]

-

Correction for Sample Loss: Any physical loss of sample during multi-step extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) is accounted for by the IS.[18][20]

-

Improved Precision: Variations in instrument performance, such as injection volume and detector response, are normalized, leading to highly reproducible data.[18]

Part 3: Application in Bioanalysis - A Technical Workflow

This section outlines a validated, step-by-step protocol for the quantification of (S)-Brompheniramine in human plasma using (S)-Brompheniramine-d6 (maleate) as an internal standard via LC-MS/MS.

Objective

To accurately determine the concentration of (S)-Brompheniramine in human plasma samples over a specified calibration range (e.g., 0.1 to 50 ng/mL).

Experimental Protocol

1. Preparation of Stock and Working Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh and dissolve (S)-Brompheniramine maleate in methanol.

- Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve (S)-Brompheniramine-d6 maleate in methanol.

- Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

- Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to every tube except for the blank matrix. Vortex briefly. This is the critical IDMS step.

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS System and Conditions:

- The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[21]

| Parameter | Condition | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for the hydrophobic brompheniramine molecule.[22] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization and aids in chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC. |

| Gradient | 10% B to 95% B over 3 min | Efficiently elutes the analyte while separating it from early-eluting matrix components. |

| Injection Volume | 5 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine in brompheniramine is readily protonated. |

| MRM Transitions | See table below | Provides high selectivity and sensitivity for quantification. |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| (S)-Brompheniramine | m/z 319.1 | m/z 274.1 | 20 |

| (S)-Brompheniramine-d6 | m/z 325.1 | m/z 280.1 | 20 |

Note: The +6 Da mass shift is observed in both the precursor and the primary product ion, as fragmentation does not cleave the deuterated dimethylamino group.

Caption: Quantitative bioanalysis workflow using a deuterated internal standard.

4. Data Analysis:

- Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

- For each calibration standard, calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

- Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the standards. Apply a linear regression with 1/x² weighting.

- Determine the concentration of the unknown samples by interpolating their measured Peak Area Ratios from the calibration curve.

Part 4: Conclusion

(S)-Brompheniramine-d6 (maleate) is a highly specialized and critical tool for modern bioanalytical science. By combining the known pharmacological activity of the S-enantiomer with the analytical power of stable isotope labeling, it enables researchers to quantify (S)-Brompheniramine in complex biological matrices with unparalleled accuracy, precision, and robustness.[16][18] Its role as an internal standard in isotope dilution mass spectrometry is fundamental to generating the high-quality, reliable data required for regulatory submissions, clinical trial analysis, and advanced pharmacological research.[18] The methodologies described herein represent the current best practices in the field, ensuring data integrity and confidence in analytical outcomes.

References

- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). [Source name not available].

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- DeRuiter, J. (2001). Principles of Drug Action 2: Histamine H1-Receptor Antagonists.

- Dr.Oracle. (2025, October 7). What is brompheniramine (Bromphed)?.

- [Source name not available]. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- MIMS Singapore. (n.d.). Brompheniramine: Uses & Dosage.

- PubMed. (n.d.). The pharmacokinetics and antihistaminic effects of brompheniramine.

- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

- Wikipedia. (n.d.). H1 antagonist.

- ResearchGate. (n.d.). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years.

- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498.

- Worldwidejournals.com. (n.d.). A Process for the Preparation of Optically Pure D(+) Brompheniramine and Its Pharmaceutically Acceptable Salts.

- Drugs.com. (n.d.). Brompheniramine, Dexbrompheniramine Monograph for Professionals.

- Wikipedia. (n.d.). Histamine receptor.

- Pharmaffiliates. (n.d.). (S)-Brompheniramine-d6 Maleate.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Brompheniramine Maleate?.

- MedCentral. (n.d.). Brompheniramine: uses, dosing, warnings, adverse events, interactions.

- Inxight Drugs. (n.d.). Brompheniramine Maleate.

- PubChem. (n.d.). Brompheniramine.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine.

- LGC Standards. (n.d.). Brompheniramine-d6 Maleate.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brompheniramine.

- Patsnap Synapse. (2024, June 14). What is Brompheniramine Maleate used for?.

- Patsnap Synapse. (2023, September 21). Unleashing the Power of Brompheniramine maleate: A Comprehensive Review on R&D Breakthroughs.

- PubMed. (2025, August 21). Total Syntheses of Deuterated Drugs: A Comprehensive Review.

- [Source name not available]. (n.d.). Brompheniramine Maleate.

- ResearchGate. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup.

Sources

- 1. medcentral.com [medcentral.com]

- 2. BROMPHENIRAMINE MALEATE [drugs.ncats.io]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Brompheniramine Maleate [drugfuture.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Brompheniramine-d6 Maleate | LGC Standards [lgcstandards.com]

- 8. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Brompheniramine, Dexbrompheniramine Monograph for Professionals - Drugs.com [drugs.com]

- 10. Unleashing the Power of Brompheniramine maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine receptor - Wikipedia [en.wikipedia.org]

- 13. H1 antagonist - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mims.com [mims.com]

- 17. What is the mechanism of Brompheniramine Maleate? [synapse.patsnap.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. lcms.cz [lcms.cz]

- 22. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Brompheniramine-d6

This guide provides a comprehensive overview of the synthesis and characterization of (S)-Brompheniramine-d6, a crucial analytical tool for researchers, scientists, and drug development professionals. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the entire process from synthesis to final characterization.

Introduction: The Significance of (S)-Brompheniramine-d6

Brompheniramine is a first-generation antihistamine of the propylamine class, widely used to alleviate symptoms of the common cold and allergic rhinitis.[1] It functions as a histamine H1 receptor antagonist, effectively blocking the actions of endogenous histamine.[2] Brompheniramine possesses a chiral center, and its antihistaminic activity resides predominantly in the (S)-enantiomer, also known as dexbrompheniramine.[3][4]

The incorporation of stable isotopes, such as deuterium, into drug molecules is a powerful technique in modern analytical chemistry. (S)-Brompheniramine-d6, with six deuterium atoms on the N,N-dimethyl group, serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[5] The use of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of (S)-brompheniramine in biological matrices.[6][7]

This guide will detail a robust method for the synthesis of (S)-Brompheniramine-d6, beginning with the chiral resolution of racemic brompheniramine, followed by the introduction of the deuterium labels. Subsequently, a comprehensive characterization of the final product using modern analytical techniques will be presented.

Part 1: Synthesis of (S)-Brompheniramine-d6

The synthesis of (S)-Brompheniramine-d6 is a multi-step process that requires careful control of stereochemistry and isotopic labeling. The overall synthetic strategy involves the resolution of racemic brompheniramine to isolate the desired (S)-enantiomer, followed by a demethylation and subsequent re-methylation using a deuterated methylating agent. However, a more direct and efficient approach is the N-alkylation of the precursor amine with a deuterated alkylating agent. For the purpose of this guide, we will focus on a logical and field-proven approach that combines established chiral resolution with a standard N-alkylation procedure using deuterated dimethylamine.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for (S)-Brompheniramine-d6.

Experimental Protocol: Synthesis

Step 1: Resolution of Racemic Brompheniramine

This procedure is adapted from a well-established method for the resolution of racemic brompheniramine.[8]

-

Dissolution: In a suitable reaction vessel, dissolve racemic brompheniramine base in methanol.

-

Addition of Resolving Agent: To the solution, add a stoichiometric amount of (+)-4-nitrotartranilic acid dissolved in methanol.

-

Salt Formation: Heat the mixture to reflux for several hours to facilitate the formation of the diastereomeric salt.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the less soluble (S)-Brompheniramine-(+)-4-nitrotartranilate salt.

-

Isolation: Collect the precipitated salt by vacuum filtration and wash with cold methanol.

-

Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

-

Extraction: Extract the liberated (S)-brompheniramine free base into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-brompheniramine base.

Step 2: Synthesis of (S)-Brompheniramine-d6 via N-Alkylation

This step involves the reductive amination of a suitable precursor with dimethylamine-d6. A more direct approach from a precursor is outlined here. A practical laboratory synthesis might involve the formation of a precursor amine that can then be alkylated. For the purpose of this guide, we will assume the availability of the appropriate precursor. A well-established method for synthesizing deuterated dimethylamine involves the use of deuterated methylation reagents.[9][10]

-

Precursor Preparation: The synthesis starts with a suitable precursor such as 3-(4-bromophenyl)-3-(pyridin-2-yl)propan-1-amine.

-

Reductive Amination: In a reaction vessel, dissolve the precursor amine in a suitable solvent like methanol. Add dimethylamine-d6 hydrochloride and a reducing agent such as sodium cyanoborohydride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (S)-Brompheniramine-d6.

Part 2: Characterization of (S)-Brompheniramine-d6

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized (S)-Brompheniramine-d6.

Diagram of the Characterization Workflow

Caption: Analytical workflow for the characterization of (S)-Brompheniramine-d6.

Analytical Techniques and Expected Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the position and extent of deuterium incorporation.[11]

-

¹H NMR: The proton NMR spectrum of (S)-Brompheniramine-d6 is expected to be similar to that of its non-deuterated counterpart, with the notable absence of the singlet corresponding to the N,N-dimethyl protons. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will show all the carbon signals of the brompheniramine backbone. The signal for the N,N-dimethyl carbons will be a multiplet due to coupling with deuterium, and its intensity will be significantly lower.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm the isotopic enrichment at the N,N-dimethyl position.

Table 1: Expected ¹H NMR Data for (S)-Brompheniramine-d6

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | d | Aromatic CH (pyridyl) |

| ~7.4 | d | Aromatic CH (bromophenyl) |

| ~7.1 | m | Aromatic CH (pyridyl & bromophenyl) |

| ~4.2 | t | CH-N |

| ~2.5 | m | CH₂ |

| ~2.2 | m | CH₂ |

| Absent | - | N(CD₃)₂ |

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic purity of the synthesized compound.[12]

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the accurate mass of the molecular ion, which should correspond to the calculated mass of C₁₆H₁₄D₆BrN₂. The expected [M+H]⁺ ion would be approximately 325.1155.

-

MS/MS Fragmentation: Tandem mass spectrometry will show characteristic fragmentation patterns. The most intense fragment ion for brompheniramine is typically observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. For (S)-Brompheniramine-d6, this fragment will be shifted to m/z 64, corresponding to [CH₂=N(CD₃)₂]⁺, providing definitive evidence of deuterium incorporation at the intended position.

Table 2: Expected Mass Spectrometry Data for (S)-Brompheniramine-d6

| Ion | Expected m/z (Monoisotopic) |

| [M]⁺ | 324.1108 |

| [M+H]⁺ | 325.1186 |

| Fragment [CH₂=N(CD₃)₂]⁺ | 64.0945 |

3. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the synthesized (S)-Brompheniramine-d6.

-

Methodology: A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is used.[13][14] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Expected Result: The chromatogram should show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being at or below the limit of detection, confirming high enantiomeric purity. A racemic mixture of brompheniramine should be run as a reference to determine the retention times of both enantiomers.

Experimental Protocols: Characterization

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-Brompheniramine-d6 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the spectra using appropriate software and assign the signals based on chemical shifts, multiplicities, and correlation experiments if necessary.

Protocol 2: LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 325.1) to the product ion (m/z 64.1).

-

-

Data Analysis: Analyze the data to confirm the retention time and the presence of the correct precursor and product ions.

Protocol 3: Chiral HPLC Analysis

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H or equivalent cellulose-based column.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and a racemic standard to determine the enantiomeric excess.

Conclusion

This in-depth technical guide has outlined a comprehensive approach to the synthesis and characterization of (S)-Brompheniramine-d6. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently produce and validate this essential analytical standard. The use of (S)-Brompheniramine-d6 as an internal standard will undoubtedly contribute to the generation of high-quality, reliable data in pharmacokinetic and other bioanalytical studies, ultimately advancing our understanding of this important antihistamine.

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. (2017). Worldwidejournals.com. Retrieved from [Link]

-

Brompheniramine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Brompheniramine | C16H19BrN2 | CID 6834. (n.d.). PubChem. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

-

brompheniramine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

-

A study of pheniramine maleate and verapamil hydrochloride by 2-D NMR techniques. (n.d.). Retrieved from [Link]

-

Brompheniramine. (n.d.). Wikipedia. Retrieved from [Link]

-

Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. (2000, April 14). PubMed. Retrieved from [Link]

-

D-Brompheniramine. (n.d.). NIST WebBook. Retrieved from [Link]

-

CAS No : 2714486-18-5 | Product Name : (S)-Brompheniramine-d6 Maleate | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Dexbrompheniramine. (n.d.). Wikipedia. Retrieved from [Link]

-

The Chiral Notebook. (n.d.). Retrieved from [Link]

-

CAS No. : 1346606-73-2| Chemical Name : Brompheniramine-d6 Maleate | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis. (n.d.). Oxford Academic. Retrieved from [Link]

-

BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, August 3). Gpatindia. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

1H NMR (DMSO-d6). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and. (2019, July 30). Retrieved from [Link]

-

Product scan mass spectra of a paracetamol, b pseudoephedrine hcl, c brompheniramine maleate, d diphenhydramine. (n.d.). ResearchGate. Retrieved from [Link]

-

A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved from [Link]

-

Synthesis of brompheniramine maleate. (n.d.). ResearchGate. Retrieved from [Link]

- CN112159324A - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (n.d.). Google Patents.

-

Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. (2021, April 24). MDPI. Retrieved from [Link]

-

Brompheniramine, Dexbrompheniramine Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. "A study of pheniramine maleate and verapamil hydrochloride by 2-D NMR " by Michael G. Dingmann [huskiecommons.lib.niu.edu]

- 3. Brompheniramine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. waters.com [waters.com]

- 8. lcms.cz [lcms.cz]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Brompheniramine [webbook.nist.gov]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. phx.phenomenex.com [phx.phenomenex.com]

The Strategic Application of (S)-Brompheniramine-d6 in Preclinical Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of (S)-Brompheniramine-d6 in preclinical drug development. As the deuterated analog of the potent antihistamine (S)-Brompheniramine (dexbrompheniramine), this stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies. This guide will delve into the synthesis, bioanalytical applications, and utility of (S)-Brompheniramine-d6 in key preclinical assays, offering a scientifically grounded framework for its effective implementation in antihistamine research and development.

Introduction: The Rationale for Stable Isotope Labeling in Preclinical Research

In the landscape of modern drug discovery, understanding a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, particularly deuteration, has emerged as a powerful strategy to elucidate these properties with high precision and accuracy.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and do not pose a radiation risk, making them ideal for use in a wide range of preclinical and clinical investigations.[2]

(S)-Brompheniramine, the dextrorotatory enantiomer of brompheniramine, is a potent first-generation histamine H1 receptor antagonist.[3] The introduction of deuterium atoms into its structure to create (S)-Brompheniramine-d6 offers several distinct advantages in a preclinical setting. The primary application of (S)-Brompheniramine-d6 is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[5] This co-elution and similar behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible quantification of (S)-Brompheniramine in biological matrices.

Furthermore, deuteration can be strategically employed to investigate metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE) where the cleavage of the C-D bond is slower.[6] This property can be harnessed to study the metabolic stability of a drug and identify the sites of metabolism.[1]

This guide will provide a detailed exploration of the synthesis, characterization, and application of (S)-Brompheniramine-d6 as a critical tool in the preclinical development of antihistamines.

Synthesis and Characterization of (S)-Brompheniramine-d6

The synthesis of (S)-Brompheniramine-d6 is not extensively detailed in publicly available literature. However, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles, specifically the N-methylation of the corresponding desmethyl precursor using a deuterated methylating agent.

Proposed Synthetic Pathway

The most logical approach for the synthesis of (S)-Brompheniramine-d6 involves a two-step process starting from the racemic brompheniramine base:

-

Resolution of Racemic Brompheniramine: The initial step involves the separation of the (S)-enantiomer from the racemic mixture of brompheniramine. This can be achieved through classical resolution techniques using a chiral resolving agent, such as (+)-4-nitrotartranilic acid (PNTA), in a suitable solvent system like methanol.[7] The diastereomeric salts are then separated by fractional crystallization, followed by liberation of the free base of the desired (S)-enantiomer.

-

N-Deuteromethylation: The synthesis of (S)-Brompheniramine-d6 can be achieved through the N-methylation of the corresponding (S)-monodesmethylbrompheniramine precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).[8] This reaction is typically carried out in the presence of a weak base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Caption: Proposed synthetic workflow for (S)-Brompheniramine-d6.

Characterization

The successful synthesis and purity of (S)-Brompheniramine-d6 must be confirmed through a battery of analytical techniques:

-

Mass Spectrometry (MS): To confirm the incorporation of six deuterium atoms, resulting in a molecular weight increase of approximately 6 Da compared to the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals corresponding to the N,N-dimethyl protons, while ²H NMR will confirm the presence of deuterium at these positions.

-

Chiral High-Performance Liquid Chromatography (HPLC): To verify the enantiomeric purity of the final (S)-Brompheniramine-d6 product.

Bioanalytical Method Validation with (S)-Brompheniramine-d6 as an Internal Standard

The primary application of (S)-Brompheniramine-d6 in preclinical development is as an internal standard (IS) for the quantification of (S)-Brompheniramine in biological matrices by LC-MS/MS. The use of a stable isotope-labeled IS is the gold standard for bioanalytical method validation and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[9]

LC-MS/MS Method Development

A robust LC-MS/MS method for the simultaneous determination of (S)-Brompheniramine and its metabolites, using (S)-Brompheniramine-d6 as the IS, is a critical component of preclinical pharmacokinetic studies.

Table 1: Example LC-MS/MS Parameters for Brompheniramine Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[10] |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Optimized for separation of brompheniramine and its metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Brompheniramine: e.g., m/z 319 -> 274(S)-Brompheniramine-d6: e.g., m/z 325 -> 280Monodesmethylbrompheniramine: e.g., m/z 305 -> 274 |

Bioanalytical Method Validation Protocol

The validation of the bioanalytical method should be performed in accordance with FDA guidelines, assessing the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The alteration of analyte response due to the presence of interfering components in the biological matrix.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.